2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile
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Overview
Description
2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their significant biological activities, while thiophene derivatives are widely used in medicinal chemistry and material science . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile typically involves multi-step reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiophene moiety can be introduced via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. Microwave irradiation and the use of palladium catalysts are some advanced techniques used to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways such as cell proliferation and apoptosis. The thiophene ring can interact with enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiophene-2-carboxylic acid: A thiophene derivative used in medicinal chemistry.
Properties
IUPAC Name |
2-[[3-(thiophene-2-carbonyl)indol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2OS/c22-12-15-6-1-2-7-16(15)13-23-14-18(17-8-3-4-9-19(17)23)21(24)20-10-5-11-25-20/h1-11,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGRSYSEKCDLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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